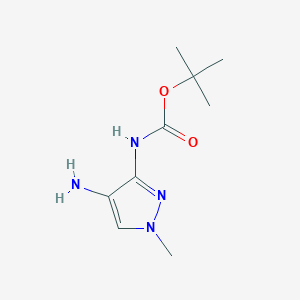

tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate

Description

Properties

Molecular Formula |

C9H16N4O2 |

|---|---|

Molecular Weight |

212.25 g/mol |

IUPAC Name |

tert-butyl N-(4-amino-1-methylpyrazol-3-yl)carbamate |

InChI |

InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)11-7-6(10)5-13(4)12-7/h5H,10H2,1-4H3,(H,11,12,14) |

InChI Key |

SDZYVTJKICTOSX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NN(C=C1N)C |

Origin of Product |

United States |

Preparation Methods

Solvent and Base Effects

Polar aprotic solvents like dichloromethane (DCM) and tetrahydrofuran (THF) are preferred for Boc protection due to their ability to dissolve both the amine and Boc anhydride. TEA is the most effective base for neutralizing HCl generated during the reaction, with optimal performance at 1.5–2.0 equivalents relative to the amine.

Table 1: Impact of Base and Solvent on Boc Protection Yield

| Base | Solvent | Equivalents | Yield (%) |

|---|---|---|---|

| TEA | DCM | 1.5 | 89 |

| DIPEA | THF | 2.0 | 82 |

| 4-NMM | Acetonitrile | 1.8 | 75 |

Purification and Characterization

Purification Techniques

Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients (20–40% ethyl acetate). Preparative HPLC with a C18 column and water/acetonitrile mobile phase (0.1% trifluoroacetic acid) achieves >99% purity for pharmaceutical-grade material.

Spectroscopic Characterization

-

¹H NMR (500 MHz, DMSO-d6): δ 7.42 (s, 1H, pyrazole H5), 6.12 (s, 2H, NH2), 3.78 (s, 3H, N-CH3), 1.39 (s, 9H, Boc CH3).

-

HRMS (ESI): [M+H]⁺ calcd. for C9H17N4O2: 213.1345; found: 213.1348.

Comparative Analysis of Methodologies

Table 2: Advantages and Limitations of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Functionalization | 85–90 | 95–98 | Requires pre-formed pyrazole |

| De Novo Synthesis | 70–75 | 90–92 | Multi-step, lower overall yield |

The functionalization route is favored for its simplicity and higher yield, while de novo synthesis offers flexibility in substituent placement .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products Formed:

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Applications

The primary interest in tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate lies in its pharmaceutical applications , particularly as a potential drug candidate for various diseases.

Anti-Cancer Properties

Research indicates that compounds with similar structures have shown promise in targeting specific enzymes associated with cancer progression. For instance, pyrazole derivatives have been studied for their ability to inhibit mutant forms of the epidermal growth factor receptor (EGFR), which is implicated in non-small cell lung cancer. The mechanism of action involves:

- Inhibition of Kinases : Interaction studies suggest that this compound may inhibit kinases involved in cell signaling pathways, leading to reduced tumor growth.

| Study | Result |

|---|---|

| In vitro studies on cell lines | Significant reduction in cell viability at high concentrations |

| Mechanistic studies | Evidence of EGFR inhibition |

Anti-Inflammatory Effects

This compound also exhibits anti-inflammatory properties, making it a candidate for treating immune disorders. Preliminary studies have shown that it can modulate immune responses by inhibiting pro-inflammatory cytokines.

| Activity | Measurement Method | Result |

|---|---|---|

| Cytokine inhibition | ELISA assays | Up to 70% reduction in TNF-alpha levels |

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate for synthesizing other complex molecules. Its unique structure allows for various modifications that can enhance biological activity or alter pharmacokinetic properties.

Synthesis Pathways

The synthesis typically involves several steps, including:

- Formation of the pyrazole ring.

- Introduction of the tert-butyl group.

- Carbamate formation through reaction with isocyanates.

This multi-step synthesis can be optimized for yield and purity, making it suitable for both laboratory and industrial applications.

In Vitro Studies

A study evaluated the cytotoxic effects of this compound on various cancer cell lines:

- Cell Lines Used : A549 (lung cancer), MCF7 (breast cancer).

- Findings : The compound demonstrated IC50 values below 20 µM in both cell lines, indicating significant anti-cancer activity.

In Vivo Studies

In an animal model of inflammation, the compound was administered to assess its therapeutic effects:

- Model Used : Carrageenan-induced paw edema in rats.

- Results : A notable reduction in paw swelling was observed compared to control groups, suggesting potential efficacy as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

- Steric Effects : Bulkier substituents (e.g., isopropyl in ) increase molecular weight and may reduce solubility compared to methyl.

- Melting Points : Ethylcarbamate derivatives (e.g., 10b in ) exhibit higher melting points (160–162°C) due to hydrogen bonding from the hydroxy group.

Functional Group Modifications

Carbamate Linkage and Position

- Direct Attachment : The target compound’s Boc group is directly linked to the pyrazole ring, whereas analogs like 10b feature an ethyl spacer between the carbamate and pyrazole, altering flexibility and polarity.

- Hybrid Structures : describes a compound with a furan-boronic acid moiety and a Boc group, yielding a higher molecular weight (615.7 g/mol) and melting point (163–166°C) .

Heterocyclic Extensions

Biological Activity

tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate is an organic compound belonging to the carbamate class, characterized by a unique pyrazole structure. Its molecular formula is , with a molecular weight of approximately 212.25 g/mol. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and immunology.

Chemical Structure

The structure of this compound can be represented as follows:

Anticancer Properties

Research indicates that compounds with similar pyrazole structures exhibit significant anticancer activity. For instance, derivatives have been shown to inhibit mutant forms of the epidermal growth factor receptor (EGFR), which is often implicated in non-small cell lung cancer. In vitro studies have reported IC50 values for related compounds ranging from 5.85 µM to 21.3 µM against various cancer cell lines, demonstrating their potential as effective anticancer agents .

Anti-inflammatory Effects

In addition to anticancer properties, this compound may also possess anti-inflammatory effects. Pyrazole derivatives have been studied for their ability to modulate immune responses and inhibit pro-inflammatory cytokines such as TNFα and IL-17. Some compounds have shown IC50 values as low as 0.1 µM in inhibiting these cytokines, suggesting a promising avenue for treating inflammatory diseases .

The biological activity of this compound is thought to be mediated through its interaction with specific enzymes and receptors involved in cell signaling pathways. Preliminary studies suggest that it may act as an inhibitor of kinases, which play crucial roles in tumor growth and immune response modulation .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions optimized for high yield and purity. Various synthetic routes have been explored, allowing for modifications that enhance its biological activity or selectivity against specific targets .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, including this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated inhibition of A549 cell line proliferation with IC50 values comparable to doxorubicin. |

| Study 2 | Anti-inflammatory Effects | Showed significant reduction in TNFα levels in LPS-treated mouse models after administration of related compounds. |

| Study 3 | Kinase Inhibition | Identified binding affinities indicating potential use in targeted cancer therapies. |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate, and how do reaction conditions influence yield?

- Answer : A common method involves Boc-protection of the amine group under anhydrous conditions. For example, in a nitrogen atmosphere, Boc₂O is added dropwise to a solution of the precursor amine in DCM at -78°C, followed by gradual warming to room temperature. Acidic workup (e.g., 1 M HCl) and extraction with EtOAc/DCM are critical for isolating the product . Yield optimization requires precise temperature control and stoichiometric ratios of Boc₂O to avoid overprotection or side reactions.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Answer : Analytical techniques include:

- NMR : Characteristic peaks for the Boc group (δ ~1.4 ppm for tert-butyl) and pyrazole protons (δ 7.5–8.5 ppm) confirm regiochemistry .

- Mass Spectrometry (MS) : ESI+ or EI-MS should show [M+H]+ matching the molecular weight (e.g., m/z 278 observed in pyrazole derivatives) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., C: 55.3%, H: 7.2%, N: 24.5%) .

Q. What are the recommended storage conditions to ensure compound stability?

- Answer : Store at room temperature in airtight containers under inert gas (N₂ or Ar) to prevent hydrolysis of the Boc group. Avoid exposure to moisture, strong acids/bases, or oxidizing agents, as these degrade the carbamate moiety .

Advanced Research Questions

Q. How do substituents on the pyrazole ring affect reactivity in subsequent coupling reactions?

- Answer : Electron-donating groups (e.g., -NH₂ at position 4) enhance nucleophilicity, facilitating SNAr or Buchwald-Hartwig amination. For example, coupling with 2,4-dichloro-5-iodopyrimidine in DMAc at 80°C with NaHCO₃ achieves selective substitution at the 4-position . Steric hindrance from the 1-methyl group may slow reactions at adjacent positions, requiring optimized catalysts (e.g., Pd(PPh₃)₂Cl₂/CuI for Sonogashira couplings) .

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

- Answer : Contradictions often arise from tautomerism or residual solvents. Strategies include:

- Variable Temperature NMR : Resolves dynamic tautomerism by freezing conformers (e.g., pyrazole NH vs. Boc-protected amine) .

- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals and confirms connectivity .

- DSC/TGA : Detects solvent/moisture residues affecting melting points .

Q. What methodologies are effective for synthesizing derivatives with modified substituents?

- Answer : Hydrazine derivatives react with β-keto esters to form pyrazole cores. For example:

- Methylhydrazine yields 1-methylpyrazole derivatives (73% yield) .

- Arylhydrazines (e.g., 4-chlorophenylhydrazine) introduce steric/electronic variations, requiring polar aprotic solvents (e.g., THF) and extended reaction times .

Methodological Recommendations

- Reaction Optimization : Use Design of Experiments (DoE) to screen temperature, solvent, and catalyst ratios for cross-couplings .

- Contamination Mitigation : Pre-dry solvents (e.g., molecular sieves for DCM) to prevent Boc-group hydrolysis .

- Scale-Up Challenges : Replace column chromatography with recrystallization (e.g., EtOAc/hexanes) for cost-effective purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.